3-(Methylsulfanyl)cyclobutan-1-one
Overview
Description
3-(Methylsulfanyl)cyclobutan-1-one is a chemical compound with the molecular formula C7H7NO3S. It is a cyclic ketone with a sulfur atom in its structure, which gives it unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with methyl mercaptan in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced catalysts and optimized reaction conditions helps in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfanyl)cyclobutan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylsulfanyl)cyclobutan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Methylsulfanyl)cyclobutan-1-one exerts its effects involves its interaction with molecular targets and pathways. The sulfur atom in the compound plays a crucial role in its reactivity and binding to biological targets. The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
3-(Methylsulfanyl)cyclobutan-1-one can be compared with other similar compounds, such as:
3-(Methylsulfanyl)methylcyclobutan-1-amine: This compound has an amine group instead of a ketone group, leading to different chemical properties and reactivity.
3-(Methylsulfanyl)ethylcyclobutan-1-one: This compound has an ethyl group instead of a methyl group, resulting in variations in its physical and chemical properties.
3-(Methylsulfanyl)methylcyclobutan-1-ol: This compound has a hydroxyl group instead of a ketone group, which affects its solubility and reactivity.
Properties
IUPAC Name |
3-methylsulfanylcyclobutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c1-7-5-2-4(6)3-5/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFXGJOFKPLZAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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